molecular formula C12H10N7NaO4S B12419108 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

Cat. No.: B12419108
M. Wt: 375.33 g/mol
InChI Key: OWFXCWANWRETCS-FOMJDCLLSA-M
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Description

4-Hydroxy triamterene sulfate-d4 (sodium) is a deuterium-labeled derivative of 4-Hydroxy triamterene sulfate sodium. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy triamterene sulfate-d4 (sodium) involves the deuteration of 4-Hydroxy triamterene sulfate sodium. Deuteration is typically achieved through the use of deuterated reagents and solvents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Industrial Production Methods

Industrial production methods for 4-Hydroxy triamterene sulfate-d4 (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy triamterene sulfate-d4 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy triamterene sulfate-d4 (sodium) is widely used in scientific research due to its unique properties:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

    Biological Studies: Used in vitro and in vivo studies to investigate the biological activity and toxicity of deuterated compounds.

    Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 4-Hydroxy triamterene sulfate-d4 (sodium) involves its interaction with biological molecules. Deuterium substitution can alter the pharmacokinetic and metabolic profiles of the compound, leading to changes in its absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy triamterene sulfate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium substitution can lead to changes in the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C12H10N7NaO4S

Molecular Weight

375.33 g/mol

IUPAC Name

sodium;[2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate

InChI

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1/i1D,2D,3D,4D;

InChI Key

OWFXCWANWRETCS-FOMJDCLLSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])OS(=O)(=O)[O-])[2H].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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